2-(Ethylamino)acetic acid hydrochloride

Catalog No.
S1923107
CAS No.
542-53-0
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylamino)acetic acid hydrochloride

CAS Number

542-53-0

Product Name

2-(Ethylamino)acetic acid hydrochloride

IUPAC Name

2-(ethylamino)acetic acid;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-5-3-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H

InChI Key

GIUTUZDGHNZVIA-UHFFFAOYSA-N

SMILES

CCNCC(=O)O.Cl

Canonical SMILES

CCNCC(=O)O.Cl

The exact mass of the compound 2-(Ethylamino)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Ethylamino)acetic acid hydrochloride (CAS 542-53-0), commonly known as N-ethylglycine hydrochloride, is a highly water-soluble, N-alkylated alpha-amino acid salt utilized as a bifunctional building block in advanced materials and pharmaceutical synthesis. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NTAs), which are subsequently polymerized into poly(N-ethylglycine) (PNEG)—a highly biocompatible, non-fouling alternative to polyethylene glycol (PEG). Additionally, its secondary amine structure makes it an essential non-natural amino acid for solid-phase peptide synthesis (SPPS), where it introduces controlled backbone flexibility and proteolytic resistance, and acts as a structure-directing ligand in the formation of metal-organic coordination polymers [1].

Substituting 2-(Ethylamino)acetic acid hydrochloride with closely related analogs fundamentally alters polymer solubility and coordination chemistry. Replacing it with unsubstituted glycine introduces a primary amine that acts as a strong hydrogen-bond donor, leading to beta-sheet aggregation and rendering the resulting polyglycine insoluble in water [1]. Conversely, substituting it with longer-chain analogs like N-propylglycine hydrochloride shifts the hydrophilic-lipophilic balance; while poly(N-ethylglycine) is completely water-soluble at room temperature, poly(N-propylglycine) exhibits Lower Critical Solution Temperature (LCST) behavior or outright insolubility in aqueous media [1]. Furthermore, in coordination chemistry, the ethyl group specifically drives the formation of 1D polymeric chains with copper(II), whereas the propyl analog sterically terminates propagation, yielding only discrete monomeric complexes [2].

Chain-Length Dependent Polypeptoid Water Solubility

When polymerized, the N-alkyl chain length of the glycine precursor strictly dictates the aqueous solubility of the resulting polypeptoid. Poly(N-ethylglycine) derived from 2-(Ethylamino)acetic acid hydrochloride is fully soluble in water without phase separation at physiological temperatures. In contrast, polymers derived from the C3 analog (N-propylglycine) exhibit Lower Critical Solution Temperature (LCST) behavior, precipitating out of solution at 20–40 g/L, while longer chains become completely insoluble[1].

Evidence DimensionAqueous solubility of derived homopolymer
Target Compound DataPoly(N-ethylglycine) is fully water-soluble (no LCST at physiological temps)
Comparator Or BaselinePoly(N-propylglycine) exhibits LCST or insolubility
Quantified DifferenceComplete solubility vs. concentration/temperature-dependent phase separation
ConditionsAqueous solution, room to physiological temperature

Buyers formulating PEG-alternatives for biomedical applications must select the ethyl derivative to guarantee uninterrupted aqueous solubility without temperature-induced phase separation.

Divergent Cu(II) Coordination Architectures

In the synthesis of metal-organic coordination compounds, the steric profile of the N-alkyl group determines the structural dimensionality. X-ray diffraction studies demonstrate that reacting 2-(Ethylamino)acetic acid hydrochloride with copper(II) yields extended 1D polymeric chains formulated as [Cu(μ-EtGly)2]n. Conversely, substituting the ethyl group with a propyl group (N-propylglycine hydrochloride) sterically hinders bridging, resulting exclusively in discrete, monomeric[Cu(PrGly)2(H2O)2] complexes [1].

Evidence DimensionCoordination dimensionality with Cu(II)
Target Compound DataForms 1D polymeric chains ([Cu(μ-EtGly)2]n)
Comparator Or BaselineN-Propylglycine HCl forms 0D monomers ([Cu(PrGly)2(H2O)2])
Quantified DifferencePolymeric network vs. discrete monomeric unit
ConditionsAqueous solution reaction with Cu(II) salts

Material scientists designing extended 1D coordination polymers or metal-organic networks must procure the ethyl variant to enforce polymeric bridging over monomeric termination.

Thermal Stability and Endothermic Decomposition

Thermal processing parameters are highly dependent on the specific salt and alkyl chain length. 2-(Ethylamino)acetic acid hydrochloride exhibits a distinct melting point of 164.7 °C, the lowest among its immediate structural analogs, and undergoes endothermic decomposition. This thermal behavior contrasts sharply with corresponding nitrate salts, which undergo potentially hazardous exothermic decomposition, and bulkier analogs like N-isopropylglycine hydrochloride, which melt at higher temperatures [1].

Evidence DimensionMelting point and decomposition pathway
Target Compound DataMelting point of 164.7 °C; endothermic decomposition
Comparator Or BaselineNitrate salts (exothermic decomposition); bulkier alkyl analogs (higher melting points)
Quantified DifferenceLowest melting point in the series (164.7 °C) with stable endothermic breakdown
ConditionsSolid-state thermal analysis (DSC/TGA)

Defines the safe operational temperature window for high-heat synthetic steps, such as triphosgene-mediated NCA ring closure, ensuring process safety and precursor meltability.

Conformational Flexibility in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), incorporating N-ethylglycine alters the backbone dynamics of the resulting oligomer. Compared to configurationally constrained proline, the glycyl-N-ethylglycine backbone provides significant conformational flexibility. Furthermore, unlike unsubstituted glycine, the N-ethylation eliminates the amide hydrogen bond donor, preventing unwanted secondary structure aggregation (e.g., beta-sheets) during the stepwise coupling of peptide nucleic acids (PNAs)[1].

Evidence DimensionBackbone conformational flexibility and H-bond donor capacity
Target Compound DataFlexible backbone, zero amide H-bond donors
Comparator Or BaselineProline (rigid constraint) / Unsubstituted Glycine (1 amide H-bond donor)
Quantified DifferenceElimination of H-bond driven aggregation while maintaining rotational freedom
ConditionsSolid-phase synthesis of peptide nucleic acids

Essential for synthesizing highly specific cell-penetrating peptides and PNAs where controlled backbone flexibility and resistance to aggregation dictate binding affinity.

Synthesis of PEG-Alternative Polypeptoids for Nanomedicine

Directly leveraging its ability to form fully water-soluble polymers (unlike its propyl-substituted counterparts), 2-(Ethylamino)acetic acid hydrochloride is the ideal precursor for synthesizing poly(N-ethylglycine) (PNEG) via N-carboxyanhydride (NCA) ring-opening polymerization. PNEG is utilized in stealth coatings, drug delivery micelles, and non-fouling surfaces where biocompatibility and strict aqueous solubility are required [1].

Design of 1D Coordination Polymers and MOFs

Because the ethyl substitution allows for polymeric bridging rather than monomeric termination, this compound is specifically procured as a structure-directing ligand in inorganic chemistry. It is reacted with transition metals like copper(II) to form extended 1D coordination networks used in catalytic materials, magnetic frameworks, and biomimetic oxidation models [2].

Solid-Phase Synthesis of Modified Peptide Therapeutics

Utilized as a non-natural amino acid building block (often converted to its Fmoc- or Boc-protected form), it is incorporated into peptide nucleic acids (PNAs) and cell-penetrating peptides. The N-ethyl group prevents beta-sheet aggregation during synthesis and imparts critical backbone flexibility, improving the hybridization efficiency and proteolytic stability of the final therapeutic oligomer [3].

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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